3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups. It has a triazolo-purine core, which is a fused ring system containing nitrogen atoms. This core is substituted with a bromophenyl group, an ethyl group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine core, followed by the introduction of the triazole ring through a cyclization reaction . The bromophenyl, ethyl, and methyl groups would then be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the phenyl and purine rings), a triazole ring, and various substituents. The bromophenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase its polarity and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related heterocyclic compounds, such as 2-Triazolylpyrimido[1,2,3-cd]purine-8,10-diones, has been reported, illustrating the interest in developing novel compounds with potentially useful biological activities. These synthetic routes often involve cycloaddition reactions, indicating a broad interest in exploring the chemical space around triazolo-purine derivatives for discovering new biological activities (Ondrej Simo, A. Rybár, J. Alföldi, 2000).
Anticancer Applications
A notable direction for research on similar compounds is their potential anticancer activity. For instance, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines, showing promising results comparable to standard drugs like doxorubicin. This indicates a potential application of the compound in anticancer drug discovery (E. Ramya Sucharitha et al., 2021).
Antimicrobial and Antifungal Applications
Compounds structurally related to 3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have also been explored for their antimicrobial activities. For example, some new 1,2,4-Triazole derivatives have shown good or moderate activities against test microorganisms, highlighting the potential for the development of new antimicrobial agents (H. Bektaş et al., 2007).
Anti-HIV and Antiviral Activities
Additionally, triazolo[4,3-e]purine derivatives have been evaluated for their anti-HIV-1 and antiviral activities. Some compounds have displayed moderate activity, suggesting that modifications to the core structure, as seen in this compound, could lead to significant antiviral agents (F. Ashour et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(4-bromophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKRMGKRHCNBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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